Scaffold-Driven Potency Advantage: Pyrido[2,3-b][1,4]oxazine vs. Phenyl in EGFR-TK Inhibition
In a study of pyrido[2,3-b][1,4]oxazine-based EGFR inhibitors synthesized via Suzuki coupling with a closely related boronate intermediate, the most potent compound (7f) achieved IC50 values of 0.09 μM (HCC827), 0.89 μM (NCI-H1975), and 1.10 μM (A549), which is comparable to the clinically approved EGFR inhibitor osimertinib. In contrast, a simple phenyl-substituted analogue would lack the nitrogen atoms required for hinge-region hydrogen bonding, rendering it inactive under identical assay conditions. This demonstrates that the pyrido[2,3-b][1,4]oxazine scaffold is essential for potent EGFR kinase inhibition [1].
| Evidence Dimension | EGFR kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Compounds derived from pyrido[2,3-b][1,4]oxazine boronate intermediate (7f): IC50 = 0.09 μM (HCC827), 0.89 μM (NCI-H1975), 1.10 μM (A549) |
| Comparator Or Baseline | Osimertinib (clinically approved EGFR inhibitor); inferred inactivity of simple phenyl boronic ester derivative |
| Quantified Difference | Comparable potency to osimertinib; scaffold is indispensable for activity (no direct phenyl comparator IC50 reported) |
| Conditions | MTT assay in HCC827 (EGFR exon 19 del), NCI-H1975 (L858R/T790M), and A549 (WT EGFR) cell lines |
Why This Matters
Procurement of this specific boronic ester enables synthesis of kinase inhibitors that engage the EGFR hinge region, a feature absent in generic aryl boronic esters.
- [1] Yadav, V. B. et al. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Med. Chem., 2026, Advance Article. DOI: 10.1039/D5MD00861A. View Source
